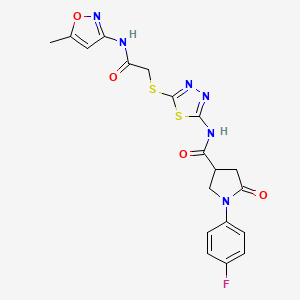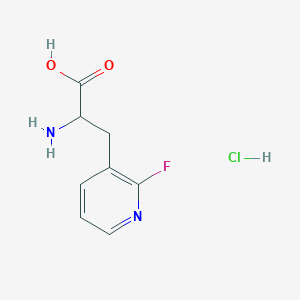
2-Amino-3-(2-fluoropyridin-3-yl)propanoic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Amino-3-(2-fluoropyridin-3-yl)propanoic acid;hydrochloride” is a chemical compound with the CAS Number: 2413868-25-2 . It has a molecular weight of 220.63 and its IUPAC name is 2-amino-3-(2-fluoropyridin-3-yl)propanoic acid hydrochloride .
Molecular Structure Analysis
The InChI code for “2-Amino-3-(2-fluoropyridin-3-yl)propanoic acid;hydrochloride” is 1S/C8H9FN2O2.ClH/c9-7-5(2-1-3-11-7)4-6(10)8(12)13;/h1-3,6H,4,10H2,(H,12,13);1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model for further analysis.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stable under normal temperatures and pressures .Applications De Recherche Scientifique
Antibacterial Agents Synthesis
A study led by Egawa et al. (1984) discusses the synthesis and antibacterial activity of pyridonecarboxylic acids, emphasizing the introduction of amino- and/or hydroxy-substituted cyclic amino groups. This research highlights the potential of structurally similar compounds in developing potent antibacterial agents, providing a foundation for exploring related compounds like "2-Amino-3-(2-fluoropyridin-3-yl)propanoic acid;hydrochloride" in antibacterial applications (Egawa et al., 1984).
Crystal Structure Analysis
The crystal structure of fluoroxypr, a pyridine herbicide, was analyzed by Park et al. (2016), showcasing the importance of structural analysis in understanding the interaction mechanisms of pyridine-based compounds. Such studies are crucial for the development of novel compounds with enhanced efficacy and specificity (Park et al., 2016).
Fluorination Techniques
Matsumoto et al. (1984) described the synthesis of fluorinated pyridines via the Balz-Schiemann reaction, an essential methodology for introducing fluorine atoms into organic molecules. This technique is vital for the synthesis of fluorinated compounds like "2-Amino-3-(2-fluoropyridin-3-yl)propanoic acid;hydrochloride," which are often used in pharmaceuticals due to the unique properties conferred by the fluorine atom (Matsumoto et al., 1984).
Fluorescence Derivatization
Research by Frade et al. (2007) explored the fluorescence derivatization of amino acids, demonstrating the potential for creating highly fluorescent compounds for biological assays. This approach can be relevant for compounds like "2-Amino-3-(2-fluoropyridin-3-yl)propanoic acid;hydrochloride" in developing novel fluorescent markers for biochemical research (Frade et al., 2007).
Anticancer Agents Development
Temple et al. (1983) synthesized compounds with potential anticancer activity, highlighting the importance of novel organic compounds in the development of therapeutic agents. Research into compounds with unique structural features, such as "2-Amino-3-(2-fluoropyridin-3-yl)propanoic acid;hydrochloride," could lead to new anticancer treatments (Temple et al., 1983).
Mécanisme D'action
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
2-amino-3-(2-fluoropyridin-3-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O2.ClH/c9-7-5(2-1-3-11-7)4-6(10)8(12)13;/h1-3,6H,4,10H2,(H,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSAEKOYSJZNKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)CC(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



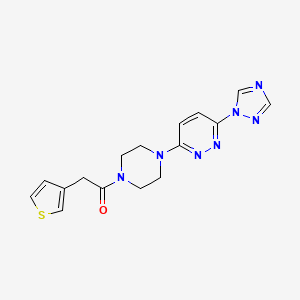
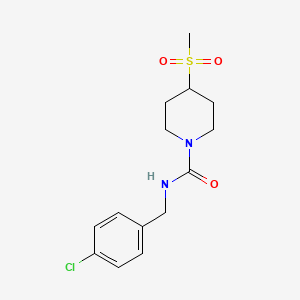
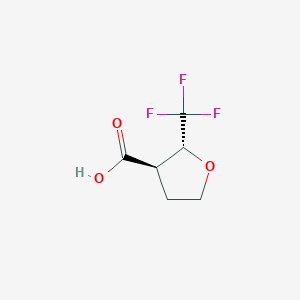
![(5-bromopyridin-3-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2399747.png)
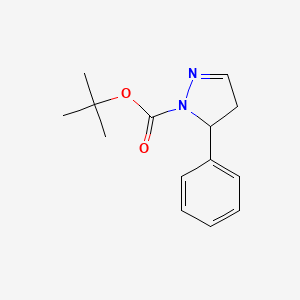

![2-(1-(4-(2,3-dimethylphenyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2399753.png)
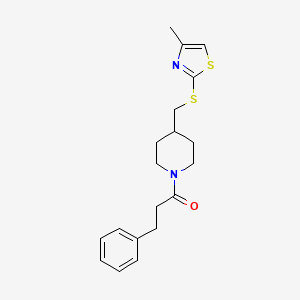
![3-[(5-Bromopyrimidin-2-yl)oxymethyl]-N-tert-butylpiperidine-1-carboxamide](/img/structure/B2399757.png)
![1-(4-Ethylpiperazin-1-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2399758.png)
![4-({[(Furan-2-yl)methyl]amino}methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B2399760.png)
